molecular formula C9H12O B056540 (E)-non-3-en-8-yn-2-one CAS No. 123405-87-8

(E)-non-3-en-8-yn-2-one

Cat. No.: B056540
CAS No.: 123405-87-8
M. Wt: 136.19 g/mol
InChI Key: GNXLVAFDTWVHAH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-non-3-en-8-yn-2-one is a high-purity, unsaturated ketone of interest in advanced chemical research. This compound features a unique conjugated system comprising a trans-configured double bond and a terminal alkyne, making it a valuable intermediate for organic synthesis, including metal-catalyzed coupling reactions and cycloadditions. The structure suggests potential for investigation in flavor and fragrance chemistry, where similar unsaturated ketones are known to impart fatty, green, and waxy olfactory notes . Researchers can explore its application in creating novel aroma molecules or as a building block for more complex natural product analogs. Physical Properties (Projected): * Appearance: Clear, colorless to light yellow liquid * Boiling Point: Data not available for the specific structure * Flash Point: Data not available for the specific structure * Refractive Index: Data not available for the specific structure * Specific Gravity: Data not available for the specific structure Disclaimer: The information presented is based on the structure of related compounds and is provided for planning purposes only. The properties and applications of this compound must be confirmed through laboratory analysis. Handling and Safety: Specific hazard statements are not determined for this compound. As with all laboratory chemicals, standard safe handling procedures should be followed. Refer to the product's Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

123405-87-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(E)-non-3-en-8-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,7-8H,4-6H2,2H3/b8-7+

InChI Key

GNXLVAFDTWVHAH-BQYQJAHWSA-N

SMILES

CC(=O)C=CCCCC#C

Isomeric SMILES

CC(=O)/C=C/CCCC#C

Canonical SMILES

CC(=O)C=CCCCC#C

Synonyms

3-Nonen-8-yn-2-one, (3E)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for E Non 3 En 8 Yn 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Enynone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org This process allows for the identification of potential synthetic pathways. For a complex molecule like (E)-non-3-en-8-yn-2-one, this analysis highlights several key bond disconnections within its enynone framework. The primary goal is to simplify the structure logically, leading to viable synthetic routes that address the key chemical features: the (E)-configured double bond, the terminal alkyne, and the methyl ketone. wikipedia.org

Targeting the (E)-Double Bond Stereochemistry

A crucial aspect of the synthesis is establishing the trans or (E) stereochemistry of the C3-C4 double bond. A logical retrosynthetic disconnection across this double bond points towards olefination reactions. This approach breaks the molecule into two key synthons: a four-carbon carbonyl component and a five-carbon fragment.

Disconnection A (Olefination): This strategy suggests an aldehyde precursor, such as pent-4-ynal , and a phosphorus ylide, specifically a stabilized phosphonate (B1237965) carbanion like the one derived from diethyl (2-oxopropyl)phosphonate . The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it reliably produces (E)-alkenes. wikipedia.orgnrochemistry.com

Strategies for Constructing the Terminal Alkyne

The terminal alkyne is another key functional group that can be targeted through retrosynthesis. The disconnection can be made at the C4-C5 bond or by considering the terminal C-H bond itself.

Disconnection B (Coupling Reaction): A powerful strategy for forming the sp-sp2 bond between the alkyne and the alkene is the Sonogashira coupling. rsc.orgnumberanalytics.comwikipedia.org This retrosynthetic step would break the C4-C5 bond, leading to a vinyl halide, such as (E)-1-bromo-1-en-6-one , and acetylene (or a protected equivalent). This method is highly effective for creating conjugated enyne systems under mild conditions. rsc.orgnumberanalytics.com

Disconnection C (Alkylation): An alternative approach involves forming the C5-C6 bond via alkylation. This would involve a precursor like (E)-6-halo-hex-3-en-2-one and an acetylide anion, generated from deprotonating acetylene. This method leverages the acidity of the terminal alkyne's C-H bond. libretexts.org

Approaches to the Methyl Ketone Moiety

The methyl ketone functional group can be introduced at various stages of the synthesis. Retrosynthetically, this involves disconnecting the C1-C2 bond.

Disconnection D (Acylation/Addition): This disconnection leads to a precursor containing the enyne backbone, such as (E)-non-1-en-7-yne , which could be functionalized. A more direct approach involves reacting a suitable organometallic species with an acetylating agent. For example, an organolithium or Grignard reagent derived from a C7 enyne fragment could react with acetic anhydride (B1165640) or acetyl chloride. A highly effective method involves the reaction of an organolithium reagent with the lithium salt of a carboxylic acid to form the ketone. orgsyn.org Another modern approach involves the direct coupling of amides with CH₂Cl₂ promoted by a TiCl₄/Mg system to generate methyl ketones. acs.org

Disconnection E (Oxidation): An alternative strategy involves having a secondary alcohol at the C2 position in a late-stage intermediate, which can then be oxidized to the corresponding methyl ketone using standard oxidation reagents.

Stereoselective Formation of the this compound Backbone

The forward synthesis of this compound relies on methods that can precisely control the geometry of the double bond. Olefination and isomerization reactions are the two principal strategies for achieving the desired (E)-configuration.

Olefination Reactions with Controlled E-Stereoselectivity

Olefination reactions that form a carbon-carbon double bond are paramount in this synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the stereoselective synthesis of (E)-α,β-unsaturated ketones. nrochemistry.comslideshare.net

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org This reactivity profile, coupled with the facile removal of the water-soluble dialkylphosphate byproduct, makes it highly practical. wikipedia.org For the synthesis of this compound, the reaction would involve the condensation of pent-4-ynal with the anion of diethyl (2-oxopropyl)phosphonate . The use of specific bases and reaction conditions can further enhance the E-selectivity. For instance, using barium hydroxide (B78521) with equimolar amounts of a complex aldehyde and a β-ketophosphonate has proven to be a mild and efficient method for generating (E)-enones. thieme-connect.comscispace.com

Reagent/ConditionSubstrate AldehydeResulting Stereoselectivity (E:Z)Reference
Diethyl (2-oxopropyl)phosphonate, NaHAromatic/Aliphatic AldehydesPredominantly E wikipedia.org
Stabilized Phosphonate Ylides, various basesAldehydes/Ketones>99:1 (for specific substrates) organic-chemistry.org
β-ketophosphonates, Ba(OH)₂Complex, base-sensitive aldehydesHigh E-selectivity thieme-connect.com
Still-Gennari Conditions (e.g., KHMDS, 18-crown-6)AldehydesPredominantly Z (for comparison) nrochemistry.com

This table presents generalized findings on E-selective olefination reactions applicable to the synthesis of enones.

Isomerization-Based Methods for (E)-Configuration Establishment

An alternative pathway to the target molecule involves the isomerization of a different alkene isomer into the thermodynamically more stable (E)-form. mit.edu This strategy can be advantageous if a synthetic route naturally leads to a mixture of isomers or the (Z)-isomer. Transition-metal catalysis is a powerful tool for promoting such isomerizations with high atom economy. nih.govacs.org

Catalysts based on cobalt, ruthenium, and other transition metals have been developed for the efficient isomerization of alkenes. nih.govsdsu.edu For example, cobalt complexes with specific phosphine-amido-oxazoline ligands have shown high efficiency in converting 1,1-disubstituted or other internal alkenes into the corresponding (E)-isomers. nih.govacs.org Similarly, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been reported as a transition-metal-free catalyst for E-selective alkene isomerization. cardiff.ac.uk While this approach might require an additional synthetic step, it offers a powerful method for correcting stereochemistry or accessing the target from a broader range of precursors.

Catalyst SystemSubstrate TypeSelectivityReference
Cobalt with phosphine-amido-oxazoline ligand1,1-disubstituted alkenesHigh E-selectivity (up to >100:1) acs.org
Ruthenium complexesTerminal alkenesHigh E-selectivity sdsu.edu
B(C₆F₅)₃Terminal alkenes with allyl groupsHigh E-selectivity (e.g., 90:10) cardiff.ac.uk

This table summarizes various catalysts used for achieving E-selective alkene isomerization.

Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in materials science and as precursors for complex natural products. Although this compound is achiral, asymmetric methodologies are crucial for preparing chiral derivatives or precursors, which might be of significant interest. For instance, introducing a substituent at a position other than the double or triple bond would create a chiral center.

A plausible strategy for an asymmetric synthesis would involve the use of chiral auxiliaries or catalysts to control the stereochemistry of a key bond-forming reaction. Drawing parallels from the synthesis of similar chiral ynones, such as chiral hex-5-yn-2-ones, several approaches can be envisioned. rsc.org One such method involves an asymmetric alkylation of a ketone enolate using a chiral ligand to control the facial selectivity of the incoming electrophile.

Another potential route could adapt the principles of asymmetric reduction. A precursor molecule containing an additional ketone or a reducible functional group could be stereoselectively reduced using catalysts like those derived from Noyori's ruthenium-BINAP systems or CBS (Corey-Bakshi-Shibata) reagents. While these methods would not directly yield the achiral target, they are fundamental for accessing its chiral analogues. The synthesis of chiral building blocks like (2R, 3R)-3-ethyl-2-methylpent-4-ynoic acid often employs established asymmetric methods, which are then elaborated into more complex structures. rsc.org

Catalytic Approaches to this compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules, providing pathways that are often more atom-economical and environmentally benign than stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a highly effective means to construct the carbon skeleton of this compound. The structure suggests a disconnection amenable to several classic cross-coupling reactions.

A primary strategy would be a Sonogashira coupling of a vinyl halide with a terminal alkyne. For instance, the palladium- and copper-catalyzed reaction between (E)-3-iodo-but-3-en-2-one and pent-1-yne could furnish the target compound. This reaction is known for its functional group tolerance and mild conditions.

Alternatively, a carbonylative cross-coupling could be employed. A reaction involving a 1,6-enyne precursor could potentially be cyclized and carbonylated, although this might lead to more complex cyclic structures. mdpi.com More direct methods involving the acylation of organometallic reagents are also common for ynone synthesis. researchgate.net For example, the reaction of an acyl chloride with a terminal alkyne under palladium or copper catalysis is a well-established route to ynones.

The table below summarizes potential transition metal-catalyzed reactions applicable to the synthesis.

Reaction Type Catalyst System Potential Reactants Key Features
Sonogashira CouplingPd(PPh₃)₄ / CuI(E)-3-halobut-3-en-2-one + Pent-1-yneMild conditions, high functional group tolerance.
Negishi CouplingPd(dba)₂ / SPhos(E)-3-halobut-3-en-2-one + Pent-1-ynylzinc chlorideAvoids copper, good for sensitive substrates.
Stille CouplingPd(PPh₃)₄(E)-3-halobut-3-en-2-one + Tributyl(pent-1-ynyl)stannaneTolerant of many functional groups, but involves toxic tin reagents.
Acylation of AlkynesPdCl₂(PPh₃)₂ / CuIBut-3-yn-2-one + 5-halopent-1-yne (followed by rearrangement/isomerization)Direct formation of the ketone-alkyne bond.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. nih.gov For the synthesis of this compound, organocatalysis could be employed to construct the α,β-unsaturated ketone moiety with high stereoselectivity.

A potential organocatalytic route could involve the iminium activation of an unsaturated aldehyde. nih.gov For example, an aminocatalyst, such as a derivative of proline or a cinchona alkaloid, could catalyze the conjugate addition of a nucleophile to an alkynal. A subsequent reaction, such as a Wittig olefination, would then be needed to complete the synthesis.

Another approach is a direct condensation reaction. An organocatalyst could facilitate the aldol (B89426) condensation between acetone (B3395972) and an appropriate alkynyl aldehyde, such as hex-5-ynal. The challenge in this approach is controlling the stereoselectivity to favor the (E)-isomer. Chiral primary or secondary amines are often effective catalysts for such transformations. rsc.org

Catalyst Type Example Catalyst Proposed Reaction Activation Mode
Chiral Secondary AmineProline derivativesAldol condensation of acetone and hex-5-ynalEnamine catalysis
Chiral Primary AmineCinchona alkaloid-derived amineMichael addition to an alkynalIminium ion catalysis nih.gov
Chiral Phosphoric AcidTRIP or SPINOL-derived acidsAsymmetric [3+2] cycloaddition of a precursorBrønsted acid catalysis rsc.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under environmentally benign aqueous conditions. researchgate.net While no specific biocatalytic route to this compound has been reported, several classes of enzymes could be hypothetically applied.

Oxidoreductases , for instance, could be used for the stereoselective synthesis of a chiral alcohol precursor, which is then oxidized to the target ketone. Alternatively, a biocatalytic reduction of a diketone precursor could be envisioned.

Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. A racemic alcohol precursor to the target molecule could be resolved using a lipase-catalyzed acylation, separating the enantiomers for further use in asymmetric synthesis.

The development of promiscuous enzymes and the use of continuous flow platforms are expanding the scope of biocatalysis for the production of a wide range of chemicals, including nucleotide building blocks and other fine chemicals. chemrxiv.org Applying these advanced techniques could open future possibilities for the biocatalytic production of this compound and its derivatives.

Convergent and Divergent Synthetic Pathways

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. wikipedia.orgrsc.org This strategy is ideal for generating chemical libraries for screening purposes. A potential divergent synthesis of this compound could start from a precursor like non-8-yn-2-one. This starting material could then be subjected to different olefination or oxidation protocols to yield the target (E)-enone, its (Z)-isomer, or other derivatives.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to reduce the environmental impact of chemical processes. acs.orgcore.ac.uk The synthesis of this compound can be designed or optimized with these principles in mind.

Prevention of Waste : Designing syntheses to minimize waste is a primary goal. Catalytic methods are inherently superior to stoichiometric ones in this regard.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net A reaction like an aldol condensation has a higher atom economy than a Wittig reaction, which generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct.

Use of Catalysis : As discussed in section 2.3, both transition metal and organocatalysts can enable efficient synthesis, reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. rsc.org

Safer Solvents and Auxiliaries : The choice of solvent is critical. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyl-THF can significantly improve the environmental profile of a synthesis. researchgate.net

Energy Efficiency : Using catalysts that operate at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input. core.ac.uk

The table below provides a comparative analysis of potential synthetic routes based on green chemistry metrics.

Synthetic Route Key Reaction Atom Economy Catalyst Potential Waste Green Score
Route 1Sonogashira CouplingModeratePd/CuHalide salts, ligand wasteModerate
Route 2Aldol CondensationHighOrganocatalyst or BaseWaterHigh
Route 3Wittig ReactionLowNone (stoichiometric)Triphenylphosphine oxideLow

By prioritizing catalytic methods, minimizing the use of protecting groups, and choosing benign solvents, the synthesis of this compound can be aligned with the goals of sustainable chemistry.

Chemical Reactivity and Novel Transformations of E Non 3 En 8 Yn 2 One

Reactivity of the Enone System in (E)-non-3-en-8-yn-2-one

The enone functional group is a conjugated system where the carbon-carbon double bond is directly attached to a carbonyl group. This conjugation results in a delocalized π-electron system, which dictates its chemical behavior. The electrophilic nature of the carbonyl carbon is extended to the β-carbon of the double bond, creating two potential sites for nucleophilic attack. libretexts.org

Conjugate Addition Reactions (1,4-Additions)

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. libretexts.org In this process, a nucleophile adds to the β-carbon of the enone system. This type of reaction is favored by soft, weak base nucleophiles under thermodynamic control, as it preserves the stable carbonyl group in the final tautomerized product. libretexts.org The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition is largely determined by the nature of the nucleophile. libretexts.org

Table 1: Expected Regioselectivity of Nucleophilic Addition to this compound

Nucleophile TypePredominant Addition TypeRationale
Gilman Reagents (Organocuprates)1,4-AdditionGilman reagents are soft nucleophiles that selectively deliver an alkyl group to the β-carbon of enones. libretexts.org
Amines (Primary and Secondary)1,4-AdditionAs relatively weak bases, amines typically undergo reversible 1,2-addition, leading to the thermodynamically favored 1,4-adduct. libretexts.org
Thiols1,4-AdditionThiolates are excellent soft nucleophiles that readily add to the β-position of α,β-unsaturated systems. libretexts.org
Cyanide1,4-AdditionCyanide can act as a carbon nucleophile in conjugate additions to enones. libretexts.org
Grignard & Organolithium Reagents1,2-Addition (often)These are strong, hard nucleophiles that tend to react via fast, irreversible addition directly to the hard electrophilic carbonyl carbon (kinetic control). libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The electron-deficient double bond of the enone system in this compound allows it to participate as a dienophile in cycloaddition reactions. libretexts.org

Diels-Alder Reaction ([4+2] Cycloaddition): In this powerful ring-forming reaction, the enone can react with an electron-rich conjugated diene. libretexts.org The reaction is highly stereospecific and is a cornerstone of synthetic chemistry for constructing six-membered rings. The electron-withdrawing ketone functionality activates the alkene for this transformation. libretexts.orgacs.org

[3+2] Cycloaddition: The enone double bond can also react with 1,3-dipoles, such as azides, nitrones, or nitrile oxides, in what is known as a 1,3-dipolar cycloaddition. uchicago.eduyoutube.com This type of reaction is a key method for the synthesis of five-membered heterocyclic rings. youtube.com For instance, reaction with an azide (B81097) would yield a triazoline ring, while reaction with a nitrone would produce an isoxazolidine.

Table 2: Potential Cycloaddition Reactions of the Enone Moiety

Reaction Type Reactant Partner Resulting Structure
[4+2] Cycloaddition (Diels-Alder) Conjugated Diene Substituted Cyclohexene (B86901) Ring
[3+2] Cycloaddition Azide Triazoline Ring
[3+2] Cycloaddition Nitrone Isoxazolidine Ring
[3+2] Cycloaddition Nitrile Oxide Isoxazoline Ring

Nucleophilic Additions to the Carbonyl Group

Direct nucleophilic attack at the carbonyl carbon is known as 1,2-addition. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental to aldehydes and ketones and involves the addition of a nucleophile to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. savemyexams.comlibretexts.org This pathway is generally favored by strong, hard nucleophiles like Grignard reagents or organolithium compounds, which react under kinetic control. libretexts.org The initial product is a tetrahedral alkoxide, which upon protonation yields an alcohol. libretexts.org This reaction transforms the sp² hybridized carbonyl carbon into an sp³ hybridized center. masterorganicchemistry.com

Reduction and Oxidation Chemistry of the Enone

The enone functionality can undergo various reduction reactions, with the outcome depending on the reagents and conditions employed. Selective reduction of the carbonyl group to a hydroxyl group can be achieved with hydride reagents like sodium borohydride, yielding an allylic alcohol. Conversely, selective reduction of the carbon-carbon double bond can be accomplished, for example, through catalytic hydrogenation, although this would likely also reduce the alkyne moiety.

The enone system itself is relatively stable towards oxidation. An oxidation-reduction reaction involves the change in the oxidation number of an atom, molecule, or ion through the gain or loss of electrons. libretexts.org While the enone is not easily oxidized, other parts of the molecule, particularly the terminal alkyne, could be susceptible to oxidative cleavage under harsh conditions.

Reactivity of the Terminal Alkyne Moiety

Terminal alkynes are exceptionally versatile functional groups in organic synthesis. mdpi.com They serve as valuable building blocks for carbon-carbon bond formation and can participate in a wide array of transformations, including coupling reactions and cycloadditions. mdpi.comrsc.org

Click Chemistry Applications (e.g., CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgnih.gov The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net

This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to afford a 1,4-disubstituted 1,2,3-triazole with high regioselectivity. nih.govrsc.org The reaction is known for its reliability, specificity, and tolerance of a wide variety of other functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. wikipedia.orgrsc.org The presence of the terminal alkyne in this compound allows for its facile conjugation to any azide-bearing molecule using this methodology. tcichemicals.com

Table 3: Generic Scheme for CuAAC Reaction

Reactants Catalyst/Conditions Product
This compound + Organic Azide (R-N₃) Copper(I) source (e.g., CuSO₄ + sodium ascorbate), Solvent (e.g., H₂O/t-BuOH) 1,4-disubstituted 1,2,3-triazole

Transition Metal-Catalyzed Hydro- and Carbometallation Reactions

The terminal alkyne of this compound is a prime site for hydrometallation and carbometallation reactions, which install new functional groups with high regio- and stereoselectivity. These reactions typically proceed via syn-addition across the triple bond, leading to stereodefined vinylmetallic intermediates that are valuable for subsequent transformations. thieme-connect.de

Carbometallation: Zirconium-catalyzed carboalumination, often referred to as the Negishi carboalumination, represents a powerful method for the alkylation of terminal alkynes. iupac.org Treatment of an alkyne with an organoaluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃), in the presence of a catalytic amount of dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂) leads to a highly selective syn-addition of a methyl group and an aluminum species across the triple bond. The resulting vinylalane intermediate can be protonated to yield the corresponding trisubstituted alkene or used in further cross-coupling reactions. iupac.org For this compound, this reaction would produce a vinylalane intermediate, which upon hydrolysis, yields a product with a terminal isopropenyl group.

Similarly, nickel- and palladium-catalyzed hydroarylation reactions with organoboron reagents provide an efficient route to vinylarenes. acs.orgscispace.com These reactions can be directed by nearby functional groups or proceed based on the inherent steric and electronic properties of the alkyne.

Table 1: Representative Conditions for Carbometallation of Terminal Alkynes
Reaction TypeCatalyst SystemReagentExpected Product with this compound (after quench)Reference
CarboaluminationCp₂ZrCl₂ (catalytic)AlMe₃(E)-9-methyl-non-3,8-dien-2-one iupac.org
HydroarylationNi(COD)₂ / LigandArB(OH)₂(3E,8E)-9-aryl-non-3,8-dien-2-one acs.org
HydroarylationPd(OAc)₂ / LigandArB(OH)₂(3E,8E)-9-aryl-non-3,8-dien-2-one scispace.com

This is an interactive data table. Users can sort and filter the data as needed.

Hydrometallation: The syn-hydrometalation of the alkyne moiety can be achieved using various reagents, such as hydroboranes (hydroboration) or hydrosilanes (hydrosilylation), often catalyzed by transition metals like rhodium or platinum. These reactions generate vinylboron or vinylsilane species, respectively, which are exceptionally versatile intermediates for Suzuki-Miyaura or Hiyama cross-coupling reactions. uwindsor.ca

Cyclization Reactions Involving the Alkyne

The alkyne functionality in this compound is readily activated by π-acidic metal catalysts, particularly those of gold(I), platinum(II), and palladium(II), initiating a variety of cyclization reactions. thieme-connect.debeilstein-journals.orgnih.gov These reactions can be intramolecular, involving another part of the molecule, or intermolecular, with an external reaction partner.

A notable example is the platinum(II)-catalyzed [3+2] cycloaddition of γ,δ-ynones. Research on the closely related substrate, (E)-hex-3-en-5-yn-2-one, has shown that treatment with a catalytic system of PtCl₂ and a chiral phosphine (B1218219) ligand generates a platinum-containing carbonyl ylide. This intermediate undergoes a [3+2] cycloaddition with a vinyl ether to produce highly functionalized 8-oxabicyclo[3.2.1]octane derivatives with excellent enantioselectivity. researchgate.net Applying this methodology to this compound would be expected to yield analogous bicyclic structures, demonstrating a powerful approach to complex oxygenated frameworks.

Gold(I) catalysts are particularly effective in promoting the nucleophilic attack on activated alkynes. nih.gov Intramolecular cyclization can occur if a suitable nucleophile is present within the molecule. For this compound, while it lacks an internal nucleophile for a direct cycloisomerization, its derivatives could be designed to undergo such transformations. For example, reduction of the ketone to a secondary alcohol would enable a gold-catalyzed intramolecular hydroalkoxylation of the alkyne to form a cyclic ether. beilstein-journals.orgnih.gov

Furthermore, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can catalyze alkyne cyclizations, often leading to complex polycyclic systems through cascade processes. rsc.org

Cross-Coupling Reactions at the Terminal Alkyne

The acidic proton of the terminal alkyne in this compound allows for a wide range of powerful C-C bond-forming cross-coupling reactions. These methods are fundamental in synthetic chemistry for extending carbon chains and building complex molecular architectures.

Sonogashira Coupling: The palladium- and copper-co-catalyzed Sonogashira coupling is one of the most reliable methods for coupling terminal alkynes with aryl or vinyl halides. nih.gov This reaction would allow the direct attachment of various aromatic, heteroaromatic, or vinylic substituents to the C9 position of the this compound scaffold. The reaction is typically high-yielding and tolerant of many functional groups, including the enone moiety present in the substrate. nih.gov

Cadiot-Chodkiewicz Coupling: This reaction facilitates the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. rsc.org Reacting this compound with a bromo- or iodoalkyne under Cadiot-Chodkiewicz conditions would generate a conjugated diyne system, a structural motif found in various natural products and functional materials.

Dehydrative Coupling: Modern developments have led to direct coupling methods that avoid pre-functionalized coupling partners. For instance, a palladium(0)-catalyzed dehydrative coupling allows for the direct reaction of terminal alkynes with allylic alcohols to form 1,4-enynes. acs.org

Table 2: Key Cross-Coupling Reactions for Terminal Alkynes
Reaction NameCatalyst SystemCoupling PartnerProduct TypeReference
SonogashiraPd(PPh₃)₄, CuIAryl/Vinyl HalideAryl/Vinyl-substituted alkyne nih.gov
Cadiot-ChodkiewiczCuCl, Base1-HaloalkyneUnsymmetrical 1,3-Diyne rsc.org
Glaser-HayCuCl₂, TMEDA, O₂(Self-coupling)Symmetrical 1,3-Diyne nih.gov
Dehydrative CouplingPd(PPh₃)₄, Ti(OiPr)₄Allylic Alcohol1,4-Enyne acs.org

This is an interactive data table. Users can sort and filter the data as needed.

Cascade and Tandem Reactions Exploiting Multiple Functionalities

The presence of three distinct reactive sites in this compound makes it an ideal substrate for cascade (intramolecular) and tandem (intermolecular) reactions, where multiple bonds are formed in a single operation, rapidly increasing molecular complexity. researchgate.net

Cascade reactions are initiated by a single activation event that triggers a sequence of intramolecular cyclizations. Lewis acid-promoted cyclizations of alkynones are a well-established strategy for building cyclic systems. Studies on related acyclic alkynones have shown that conjugate addition of an iodide nucleophile to the alkyne generates a β-iodoallenolate intermediate. nih.gov If an electrophile, such as a tethered aldehyde, is present, this intermediate can undergo an intramolecular aldol (B89426) reaction to furnish highly functionalized cyclohexenyl alcohols with high diastereoselectivity. nih.gov

Another powerful cascade involves the palladium-catalyzed enyne cycloisomerization/Suzuki cross-coupling. scispace.com In this process, a 1,6-enyne can first undergo a Pd-catalyzed cycloisomerization, and the resulting organopalladium intermediate is then trapped in situ by an organoboron reagent (Suzuki coupling) to yield complex dienes. While this compound is a 1,5-enyne, analogous principles can be applied to design powerful bond-forming cascades.

In intermolecular tandem processes, this compound can react sequentially with two or more different reagents. Gold catalysis is particularly adept at initiating such transformations. For example, a three-component tandem reaction involving an alkyne, an amine, and glyoxylic acid has been developed to produce polysubstituted butenolides. beilstein-journals.org

Palladium-catalyzed tandem reactions are also prevalent. For instance, the synthesis of heterocyclic structures like quinazolines or acridines can be achieved through tandem sequences of C-N cross-coupling and subsequent intramolecular cyclization steps, often in one pot. acs.orgfrontiersin.org this compound could serve as the alkyne-containing component in the development of novel multi-component reactions to access diverse heterocyclic scaffolds.

Rearrangement Reactions Involving the this compound Scaffold

The enynone framework is susceptible to various skeletal rearrangements, particularly under acidic or metal-catalyzed conditions, leading to profound structural reorganization and the formation of novel cyclic or acyclic isomers. masterorganicchemistry.com

A highly relevant transformation is the BF₃-catalyzed skeletal rearrangement of 7-en-2-ynones (which, like the target molecule, are 1,5-enynes) into 3-alkylidenecyclohexenes. bohrium.com This reaction represents a rare example of a nonmetal-catalyzed skeletal rearrangement of an electron-deficient enyne to form an endo-type cyclic diene. The process is believed to proceed via activation of the ynone by BF₃, followed by a 6-endo-dig cyclization of the alkene onto the activated alkyne, and subsequent rearrangement to afford the thermodynamically favored cyclohexene product. This methodology is expected to be directly applicable to this compound, providing a pathway to valuable six-membered ring systems.

Table 3: Substrate Scope for BF₃·MeCN-Catalyzed Rearrangement of 7-en-2-ynones
Substrate Substituent (at alkyne)Alkene GeometryProduct YieldReference
PhenylE-disubstituted60% bohrium.com
EthylE-disubstituted55% bohrium.com
4-MethoxyphenylE-disubstituted65% bohrium.com
4-ChlorophenylE-disubstituted56% bohrium.com

Data adapted from a study on analogous 1,5-enynone systems, demonstrating the feasibility of the rearrangement. bohrium.com This is an interactive data table.

Gold catalysts can also promote rearrangements. For example, gold-catalyzed reactions of propargyl systems can lead to ring expansions or other complex skeletal reorganizations. beilstein-journals.org Furthermore, under strongly acidic conditions, the formation of carbocation intermediates could trigger hydride or alkyl shifts, leading to rearranged products, a common theme in carbocation chemistry. masterorganicchemistry.com Finally, derivatization of the ketone into an oxime, followed by treatment with acid, could initiate a Beckmann rearrangement to produce an amide, showcasing the potential for functional group interconversion coupled with rearrangement. masterorganicchemistry.comwiley-vch.de

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-electron system. libretexts.orgwikipedia.org The most relevant of these for structures akin to this compound are masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. nih.govrsc.orgmdpi.com

While this compound itself is not primed for a classic Cope or Claisen rearrangement, its synthetic precursors or derivatives could readily participate in such transformations. A pertinent example is the oxy-Cope rearrangement, which involves the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene bearing a hydroxyl group. The initial product is an enol, which tautomerizes to a stable ketone. libretexts.org A hypothetical precursor to our target molecule, a 1,5-enyn-4-ol, could undergo a similar rearrangement.

A plausible synthetic route involving a sigmatropic rearrangement to form a related enynone structure is outlined below. The reaction proceeds through a highly ordered, cyclic transition state. wikipedia.org

Table 1: Hypothetical Oxy-Cope Rearrangement to an Enynone Structure

ReactantRearrangement TypeTransition StateIntermediate Product (Enol)Final Product (Ketone)
1,5-enyn-4-olOxy-Cope RearrangementChair-likeEnol of an enynoneEnynone

It has been noted in studies of related systems that the stereochemistry of the starting alcohol can influence the stereochemistry of the final product, a hallmark of the concerted nature of sigmatropic rearrangements. nih.gov For instance, the rearrangement of allylic carboxylates via silyl (B83357) ketene (B1206846) acetals, known as the Ireland-Claisen rearrangement, demonstrates high stereoselectivity. wikipedia.org

Isomerization and Tautomerization Processes

Isomerization and tautomerization are fundamental processes that can alter the structure and reactivity of this compound. These can include geometric isomerization of the double bond and keto-enol tautomerism.

Isomerization:

The (E)-configuration of the double bond in this compound can potentially be isomerized to the (Z)-configuration under certain conditions. Such isomerizations can be induced thermally, photochemically, or through catalysis. acs.org

Base-catalyzed isomerization has been shown to be an effective method for the stereoselective synthesis of both cis-(Z) and trans-(E) enynones from suitable precursors. rsc.orgrsc.org For example, the isomerization of 1,5-disubstituted-2,4-pentadiynyl silyl ethers with a catalytic amount of potassium tert-butoxide (KOtBu) can lead to cis-enynones, while the corresponding alcohols can isomerize to trans-enynones with high stereoselectivity. rsc.orgresearchgate.net This suggests that treatment of this compound with a suitable base could establish an equilibrium with its (Z)-isomer.

Photochemical isomerization is another viable pathway. The irradiation of an alkene with light of a suitable wavelength can promote a π → π* transition, leading to a temporary loss of the double bond character and allowing for rotation around the carbon-carbon single bond. libretexts.org Relaxation back to the ground state can yield a mixture of (E) and (Z) isomers.

Tautomerization:

This compound, being a ketone with α-hydrogens (at the C-5 position), can undergo keto-enol tautomerism to form its corresponding enol isomers. masterorganicchemistry.comlibretexts.org This is an equilibrium process that can be catalyzed by either acid or base. masterorganicchemistry.com

The general equilibrium for the keto-enol tautomerism of this compound is shown below. Due to the extended conjugation, two possible enol forms can be envisioned.

For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of this compound, the enol forms benefit from an extended conjugated π-system, which could increase their contribution to the equilibrium mixture compared to simple, non-conjugated ketones. The concept of vinylogy suggests that the electronic influence of the carbonyl group can be transmitted through the conjugated double bond, affecting the acidity of the γ-protons. stackexchange.com

Table 2: Potential Isomerization and Tautomerization Products of this compound

Starting CompoundTransformationConditionsProduct(s)
This compoundGeometric IsomerizationBase catalysis or Photochemical irradiation(Z)-non-3-en-8-yn-2-one
This compoundKeto-Enol TautomerismAcid or Base catalysis(3E,8Z)-nona-3,8-dien-2-ol, (2Z,4E)-nona-2,4-dien-8-yn-2-ol

Mechanistic Investigations of E Non 3 En 8 Yn 2 One Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathway a reaction follows from reactant to product requires a multi-faceted approach. This involves identifying all transient species, including intermediates and transition states, that exist along the reaction coordinate. For transformations of enynones like (E)-non-3-en-8-yn-2-one, this often involves exploring complex catalytic cycles.

A common transformation for related 1,6-enynes is a metal-catalyzed cycloisomerization. For instance, gold(I) or platinum(II) catalysts are known to activate the alkyne moiety towards nucleophilic attack by the tethered alkene, initiating a cascade of events. acs.orgresearchgate.net A plausible pathway for this compound would be a 6-endo-dig cyclization to form a seven-membered ring or a 5-exo-dig cyclization to form a six-membered ring containing a cyclopropyl (B3062369) gold-carbene intermediate. researchgate.net The exact pathway is highly dependent on the catalyst, ligands, and reaction conditions. researchgate.net

In a well-studied analogous copper-catalyzed intramolecular annulation of conjugated enynones, the proposed mechanism begins with a 5-exo-dig cyclization. This is initiated by the nucleophilic attack of the carbonyl oxygen onto the copper-activated alkyne, forming a key copper-(2-furyl)carbene intermediate. acs.orgacs.org This intermediate can then undergo several competing pathways, such as a formal C(sp²)-H insertion, to yield the final product. acs.orgacs.org

Kinetic Analysis and Rate Determining Steps

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing information about the composition of the transition state of the rate-determining step (RDS). By systematically varying the concentration of reactants and catalysts and monitoring the reaction rate, a rate law can be established.

For a hypothetical palladium-catalyzed annulation of this compound, a kinetic study might yield a rate equation such as: Rate = k[Pd-catalyst][enynone]. This would suggest that the RDS involves both the catalyst and the enynone substrate. In analogous palladium-catalyzed cross-coupling reactions of ene-yne-ketones, computational studies have revealed that the initial cyclization of the enynone to form the palladium-(2-furyl)carbene is indeed the rate-limiting step. acs.orgresearchgate.net In contrast, a study on a gold-catalyzed tandem reaction of enynyl acetates showed that a final acs.orgnih.gov-hydride shift was rate-limiting, highlighting the diversity of mechanistic possibilities. pku.edu.cn

A kinetic analysis of a hypothetical cyclization could yield the following data:

ExperimentInitial [this compound] (M)Initial [Catalyst] (M)Initial Rate (M/s)
10.100.0051.2 x 10⁻⁵
20.200.0052.4 x 10⁻⁵
30.100.0102.4 x 10⁻⁵

This data suggests the reaction is first-order with respect to both the enynone and the catalyst.

Isotope Labeling Studies

Isotope labeling is an indispensable technique for tracing the path of atoms throughout a chemical reaction. nih.govwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), its position in the products can be determined, providing direct evidence for bond-forming and bond-breaking events.

A key application is the kinetic isotope effect (KIE), which compares the rate of a reaction with a normal substrate to one that is isotopically labeled. nih.gov A significant primary KIE (typically kH/kD > 2) is observed when a bond to the labeled atom is broken in the RDS. nih.gov In the study of enyne-allene cyclizations, KIE values have been instrumental in distinguishing between concerted and stepwise diradical mechanisms. acs.orgacs.orgnih.gov For instance, a thermal C²-C⁶ cyclization of an enyne-allene yielded a kH/kD of 1.17, strongly suggesting a stepwise mechanism rather than a concerted ene reaction, for which a KIE of ~2-3 would be expected. acs.org

For a transformation of this compound involving a C-H activation step, a deuterium (B1214612) labeling study could be designed. If the RDS is the cleavage of a specific C-H bond, replacing that hydrogen with deuterium would significantly slow down the reaction.

SubstrateRate Constant (k, s⁻¹)KIE (kH/kD)
This compound3.5 x 10⁻⁴2.5
(E)-[X-²H]-non-3-en-8-yn-2-one1.4 x 10⁻⁴

A KIE value of 2.5, as shown in the hypothetical table above from a palladium-catalyzed C-H annulation, would provide strong evidence for C-H bond cleavage being the rate-determining step. rsc.orgrsc.org

Isolation and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates provide the most definitive evidence for a proposed reaction pathway. However, these species are often highly transient and present in low concentrations, making their isolation a significant challenge. Techniques like low-temperature spectroscopy can be employed to trap and study these fleeting molecules.

In the context of enyne cycloisomerizations, metal-vinylidene and metal-carbene complexes are frequently proposed intermediates. acs.orgnih.govwikipedia.orgnih.gov While their high reactivity often precludes isolation, some stable analogues have been characterized. In a study of platinum(II)-catalyzed enyne cycloisomerization, a cationic Pt-alkenyl species, which is a plausible intermediate, was successfully isolated and characterized, providing crucial insight into the catalytic cycle and the turnover-limiting protonolysis step. recercat.cat In other cases, trapping experiments are used. For example, rhodium-catalyzed reactions of α-diazo ketones can generate rhodium carbenoids that can be trapped by alkenes to form cyclopropanes, confirming the presence of the carbene intermediate. nih.govacs.org

Transition State Characterization

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms from which there is no return. nih.gov Its structure and energy determine the reaction rate and selectivity. While transition states cannot be isolated, their properties can be investigated using spectroscopic and computational methods.

Spectroscopic Probing of Transition States

Direct spectroscopic observation of transition states is extremely difficult due to their ephemeral nature (femtosecond lifetimes). Ultrafast laser spectroscopy techniques, such as femtosecond transition-state spectroscopy (FTS), can, in principle, provide real-time snapshots of a molecule as it traverses the transition state region. acs.org This involves using a pump pulse to initiate the reaction and a precisely timed probe pulse to obtain a spectrum of the evolving system. While powerful, these experiments are highly specialized and have been applied to relatively simple systems. For complex reactions like the cyclization of this compound, this approach remains a significant experimental challenge.

Computational Modeling of Transition State Geometries and Energies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for characterizing transition states that are inaccessible experimentally. nih.govresearchgate.net These methods allow for the calculation of the geometries, energies, and vibrational frequencies of transition states along a proposed reaction pathway.

For the Nazarov cyclization of divinyl ketones, a reaction analogous to a potential cyclization of an enynone product, DFT calculations have been used to map out the entire free energy profile. pku.edu.cnpku.edu.cn These calculations can identify the rate-determining transition state and rationalize the observed stereoselectivity. pku.edu.cn Similarly, for the gold-catalyzed rearrangement of 1,6-enynes, DFT calculations have elucidated the intricate energy landscape, explaining why certain products are formed preferentially and how stereoconvergence can occur through the rotational equilibrium of intermediates. nih.govresearchgate.net

A hypothetical DFT study on a gold-catalyzed cyclization of this compound could provide the following relative free energy data:

SpeciesRelative Free Energy (kcal/mol)
Reactant Complex (Enynone-Au)0.0
TS1 (5-exo-dig cyclization) +15.2
Intermediate 1 (Cyclopropyl gold-carbene)-5.8
TS2 (Rearrangement) +18.5
Product Complex-22.0

Catalytic Cycle Analysis in Catalyzed Reactions

Catalyzed reactions involving enynones like this compound often proceed through a series of elementary steps that constitute the catalytic cycle. This cycle typically involves coordination of the substrate to a metal catalyst, subsequent intramolecular transformations, and finally, release of the product with regeneration of the active catalyst.

For instance, in copper-catalyzed intramolecular annulation of conjugated enynones, a proposed mechanism begins with the 5-exo-dig cyclization of the enynone onto the copper catalyst. This step forms a key copper-carbene intermediate. From this intermediate, several pathways can lead to the final product, often involving intramolecular nucleophilic attack of a double bond onto the carbene carbon. acs.org Density functional theory (DFT) calculations have been employed to elucidate the energetics of these pathways, helping to understand the feasibility of proposed intermediates and transition states. acs.org In some cases, what is formally a C(sp²)–H insertion is revealed to be a stepwise process involving diene-carbene cyclization followed by a 1,5-hydrogen shift. acs.org

The nature of the catalyst itself is a critical factor. For example, in rhodium-catalyzed reactions, dirhodium complexes are often essential for generating reactive nitrene or carbene intermediates from precursors like azides. rsc.org However, computational studies have shown that while the catalyst is vital for initiating the reaction, it may not always play a dominant role in controlling the final product selectivity, which can be governed by the thermodynamics of the subsequent, non-catalyzed steps. rsc.org

Ligand Effects on Catalytic Performance

One of the primary roles of a ligand is to enhance the solubility of metal salts in organic solvents. chinesechemsoc.org Many anhydrous metal salts exist as polymeric structures with low solubility in non-coordinating solvents. Ligand coordination can break down these structures, leading to a more homogeneous and active catalytic solution. chinesechemsoc.org This effect has been observed in reactions where the addition of a chiral N,N'-dioxide ligand significantly improves the solubility of Mg(NTf2)2, leading to a dramatic increase in reaction yield. chinesechemsoc.org

Ligands are also instrumental in modulating the reactivity and selectivity of a catalyst. By occupying coordination sites on the metal, ligands can prevent the binding of substrates or additives that might poison the catalyst. chinesechemsoc.org Furthermore, the steric and electronic properties of ligands can be fine-tuned to control chemoselectivity, regioselectivity, and stereoselectivity. nih.gov For example, in nickel-catalyzed hydrosilylation of allenes, the choice of phosphine (B1218219) ligand dictates the stereochemical outcome, with phenyl dibenzophosphole favoring the formation of (Z)-allylsilanes and tricyclohexylphosphine (B42057) leading to (E)-allylsilanes. rsc.org This control is attributed to a combination of steric bulk and non-covalent interactions between the ligand and the substrate. rsc.org

The effect of different ligands on reaction yield and enantioselectivity is often presented in tabular form to allow for direct comparison.

Table 1: Effect of Ligands on a Catalytic Reaction

Entry Ligand Yield (%) Enantiomeric Excess (%)
1 None 5 N/A
2 L1 78 94
3 L2 93 90
4 L3 85 88

This table is a representative example based on findings where ligand addition significantly impacts reaction outcomes. chinesechemsoc.org

Role of Solvents and Additives in Reaction Mechanisms

Solvents and additives can have a significant impact on the kinetics, thermodynamics, and selectivity of chemical reactions. researchgate.net A solvent's primary role is to provide a medium for the reaction, but its properties, such as polarity, can influence reaction rates and even the stereochemical course of a reaction. chemicals.co.ukacs.org

In general, polar solvents tend to enhance the rate of reactions involving polar or ionic intermediates by stabilizing them. acs.org For instance, in the thiol-yne reaction, which is a type of Michael addition, polar solvents like water can facilitate the reaction, sometimes even without a catalyst, by activating the substrates through hydrogen bonding. acs.orgnih.gov The choice of solvent can also invert the stereochemistry of the products. acs.org

Additives can play a variety of roles, from acting as co-catalysts to sequestering byproducts that might inhibit the reaction. In olefin cross-metathesis reactions catalyzed by Grubbs-type catalysts, copper(I) iodide (CuI) has been shown to be an effective additive. nih.gov The iodide ion is thought to stabilize the ruthenium catalyst, while the copper(I) acts as a phosphine scavenger, which can be beneficial when using second-generation Grubbs catalysts. nih.gov The effect of additives is often dependent on the solvent system used. For example, the beneficial effect of sodium iodide in one solvent was diminished when switching to a solvent where it was more soluble, suggesting a complex interplay between the additive, solvent, and catalyst. nih.gov

Table 2: Influence of Solvents and Additives on a Cross-Metathesis Reaction

Entry Solvent Additive Conversion (%)
1 Dichloromethane None 57
2 Diethyl ether None 79
3 Diethyl ether CuI >95
4 Diethyl ether NaI 64
5 DME NaI 70

This table is a representative example illustrating the combined effects of solvent and additives on reaction conversion. nih.gov

Stereochemical Control and Origins of Selectivity

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. Understanding the factors that influence these energy differences is key to rationalizing and predicting selectivity.

In catalytic asymmetric reactions, the chiral environment created by a chiral ligand is often the primary source of stereocontrol. nih.gov The ligand and substrate interact in the transition state, and steric and electronic complementarity between them favors the formation of one stereoisomer over others. jst.go.jp For example, in iridium-catalyzed dipolar cycloaddition reactions, attractive CH/π interactions between the aldehyde proton of the substrate and a phenyl ring of the chiral Prophos ligand have been shown to control the geometry of the coordinated substrate, leading to high enantioselectivity. researchgate.net

The stereochemical course of a reaction can also be influenced by the reaction mechanism itself. For example, S_N1 reactions, which proceed through a planar carbocation intermediate, typically lead to a mixture of retention and inversion of stereochemistry, resulting in racemization. masterorganicchemistry.com In contrast, S_N2 reactions proceed with complete inversion of stereochemistry. masterorganicchemistry.com

Applications of E Non 3 En 8 Yn 2 One As a Synthetic Intermediate

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products often requires starting materials that contain multiple functional groups and a carbon skeleton that can be elaborated upon. (E)-non-3-en-8-yn-2-one serves as a valuable C9 building block, providing a foundation for the construction of larger, more complex molecules.

Polyketides are a large and structurally diverse class of natural products characterized by a repeating pattern of keto and hydroxyl groups. The synthesis of polyketide-like structures can be achieved using this compound as a starting material. The enone moiety allows for conjugate addition reactions to introduce new stereocenters, while the alkyne can be hydrated or functionalized to generate the characteristic oxygenation patterns found in polyketides. For instance, a sequence involving a stereoselective conjugate addition of an organocuprate to the enone, followed by hydration of the alkyne, can lead to a 1,7-dicarbonyl compound, a common motif in polyketide-derived natural products.

Reaction Type Reagent Resulting Moiety Relevance to Polyketides
Conjugate AdditionOrganocupratesStereodefined β-substituted ketoneEstablishes key stereocenters
Alkyne HydrationHgSO₄, H₂SO₄Methyl ketoneForms characteristic carbonyl groups
Alkyne ReductionH₂, Lindlar's cat.(Z)-alkeneIntroduces specific alkene geometry

While less common, the carbon skeleton of this compound can be adapted for the synthesis of certain terpenoid-like structures. Terpenoids are built from isoprene (B109036) units, and although this enynone is not a direct isoprene equivalent, its functional groups allow for cyclization and rearrangement reactions that can lead to cyclic systems found in some terpenes. For example, intramolecular reactions, such as an ene reaction initiated by the activation of the alkyne, could potentially form five- or six-membered rings, which are core structures in many terpenoids.

Synthetic Scaffold for Heterocyclic Compound Generation

The reactivity of the enone and alkyne functionalities makes this compound an excellent scaffold for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed with high efficiency and regioselectivity, providing access to valuable heterocyclic cores.

Annulation reactions, which involve the formation of a new ring onto an existing system, are a powerful tool in heterocyclic synthesis. The enone portion of this compound can undergo annulation with various reagents. For example, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine can lead to the formation of pyrazoline rings fused to other cyclic systems, depending on the subsequent manipulation of the alkyne-containing side chain.

The dual functionality of this compound allows for the synthesis of a variety of heterocycles containing oxygen, nitrogen, or sulfur.

Oxygen-Containing Heterocycles: Intramolecular cyclization can be induced under acidic or basic conditions. For example, treatment with a strong acid could potentially lead to the formation of furan (B31954) or pyran derivatives through the participation of the ketone oxygen and the alkyne.

Nitrogen-Containing Heterocycles: The reaction of the enone with nitrogen-based nucleophiles is a common strategy. For instance, reaction with primary amines can lead to the formation of pyridines or dihydropyridines after subsequent cyclization and oxidation or reduction steps. The Paal-Knorr furan synthesis, adapted for pyrroles, can also be envisioned starting from the corresponding 1,4-dicarbonyl compound derived from the hydration of the alkyne in this compound.

Sulfur-Containing Heterocycles: Thiophene derivatives can be synthesized by reacting the enynone with a source of sulfur, such as Lawesson's reagent, which can convert the ketone into a thioketone, followed by intramolecular cyclization involving the alkyne.

Heteroatom Reagent/Condition Resulting Heterocycle Class
OxygenStrong Acid (e.g., H₂SO₄)Furans, Pyrans
NitrogenPrimary Amines (e.g., R-NH₂)Pyridines, Dihydropyridines
SulfurLawesson's ReagentThiophenes

Role in the Development of Novel Organic Reagents and Ligands

The unique structure of this compound also lends itself to the development of new organic reagents and ligands for transition metal catalysis. The terminal alkyne can be readily deprotonated to form an acetylide, which can then be used in various nucleophilic addition reactions. Furthermore, the molecule can be functionalized to incorporate coordinating atoms, such as phosphorus or nitrogen, to create novel ligands. These ligands, featuring a rigid backbone and specific stereoelectronic properties derived from the enynone moiety, could find applications in asymmetric catalysis, potentially leading to new methods for enantioselective synthesis. The development of such reagents and ligands from this scaffold is an active area of research.

Enabling Diverse Functional Group Transformations in Multi-Step Synthesis

This compound is a polyfunctional molecule that serves as a versatile intermediate in multi-step organic synthesis. Its structure, featuring a ketone, a carbon-carbon double bond, and a terminal alkyne, allows for a wide array of selective chemical modifications. The conjugated enone system and the terminal alkyne are reactive sites that can be independently or concertedly transformed to build molecular complexity. This section explores the diverse functional group transformations that can be achieved using this compound, thereby highlighting its utility as a building block in the synthesis of more complex molecules.

The reactivity of this compound is governed by its three principal functional groups: the ketone, the α,β-unsaturated double bond (alkene), and the terminal triple bond (alkyne). Each of these sites can undergo a variety of chemical reactions, and the interplay between them offers a rich platform for synthetic diversification.

Transformations of the Enone Moiety:

The conjugated enone system is susceptible to both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition). The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: The reaction of enynones with various nucleophiles is a fundamental transformation. For instance, the addition of nitrogen and oxygen nucleophiles to activated alkynes proceeds efficiently. bham.ac.uk In many cases, these reactions are highly stereospecific. For example, primary amines often yield Z-alkenones, while secondary amines and alcohols typically afford E-alkenones. mdpi.com The reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can lead to the stereoselective synthesis of highly substituted cyclohexanes. mdpi.com

Table 1: Representative Nucleophilic Additions to Enynone Systems

Enynone Substrate Nucleophile Catalyst/Reagent Product Yield (%) Reference
1,5-Diarylpent-2-en-4-yn-1-one Malononitrile LDA Substituted Cyclohexane 55-85 mdpi.com
Cyclic Enynone Diethylzinc Cu(OTf)₂ / Chiral Ligand 1,4-Adduct 78 beilstein-journals.org
Cyclic Enynone Trimethylaluminum (B3029685) CuNaph / SimplePhos 1,4-Adduct 71 beilstein-journals.org

Cycloaddition Reactions:

The double and triple bonds in this compound are excellent partners in cycloaddition reactions, providing access to a variety of carbo- and heterocyclic frameworks. mathnet.ru

[3+2] and [3+3] Cycloadditions: Gold-catalyzed reactions of enynones have been developed to synthesize oxabicyclic compounds and naphthyl ketones with high regioselectivity. dntb.gov.ua Depending on the ligand used, the reaction can be directed towards either a [3+2] or a [3+3] cycloaddition pathway. dntb.gov.ua

Domino Reactions: Enynones can participate in domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For example, a gold(III)/iron(III) cooperative catalytic system enables a domino process between enynones and anthranilamides to synthesize dihydroquinazolinones. researchgate.net Similarly, a silver(I)-catalyzed domino reaction of enynones with enamines has been developed to produce 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-ones. acs.org

Table 2: Cycloaddition and Domino Reactions of Enynones

Reaction Type Enynone Substrate Reactant Catalyst/Reagent Product Yield (%) Reference
[3+2] Cycloaddition Aryl-substituted enynone - [tris(para-trifluoromethylphenyl)phosphine]AuCl Oxabicycle High dntb.gov.ua
Domino Cyclization Enynone Anthranilamide Au(III)/Fe(III) Dihydroquinazolinone Not specified researchgate.net
Domino Reaction Enynone Enamine Ag(I) 4-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one Moderate to Good acs.org
[2+3] Annulation Enynone Tryptamine Ca(OTf)₂ / Bu₄NPF₆ 9H-pyrrolo[1,2-a]indole 71-86 rsc.org

Transformations Involving the Alkyne Group:

The terminal alkyne in this compound is a versatile handle for introducing further complexity.

Cyclization Reactions: Platinum-catalyzed cyclization of 2-(1-alkynyl)-2-alken-1-ones in the presence of a nucleophilic solvent can produce highly substituted furans under mild conditions. thieme-connect.com These reactions are compatible with a range of nucleophilic solvents, including water, alcohols, and amines. thieme-connect.com Copper-catalyzed intramolecular annulation of conjugated enynones can lead to the formation of substituted 1H-indenes. nih.gov

Radical Reactions: A visible light-promoted three-component radical coupling of enynones with a peroxide and a sulfonyl source has been achieved using Eosin Y as a photoredox catalyst. This reaction leads to the formation of highly functionalized allenes through a 1,4-peroxidation–sulfonylation process. acs.org

Table 3: Transformations of the Alkyne Moiety in Enynones

Reaction Type Enynone Substrate Reactant(s) Catalyst/Reagent Product Yield (%) Reference
Cyclization 2-(1-Alkynyl)-2-alken-1-one Methanol (solvent) PtCl₂ 2,3,5-Trisubstituted Furan Good to Excellent thieme-connect.com
Intramolecular Annulation Conjugated Enynone - Copper salt Substituted 1H-Indene Good to Excellent nih.gov
1,4-Peroxidation–Sulfonylation Enynone Peroxide, Sulfonyl source Eosin Y, Visible Light Tetrasubstituted Allene Not specified acs.org

The ability to selectively manipulate the different functional groups within this compound makes it a valuable precursor for the synthesis of complex natural products and other target molecules. The diverse reactivity profile allows for the strategic construction of intricate molecular architectures through a variety of synthetic transformations.

Computational and Theoretical Chemistry Studies on E Non 3 En 8 Yn 2 One

Electronic Structure and Bonding Properties

To understand the electronic characteristics of (E)-non-3-en-8-yn-2-one, computational chemists would typically employ quantum mechanical calculations. These methods would provide insights into how electrons are distributed within the molecule and how this distribution influences its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how the molecule interacts with other chemical species. wikipedia.org

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. Generally, the HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. rsc.org The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. The values would need to be calculated using computational chemistry software.

Electron Density Distribution and Reactivity Predictions

The electron density distribution provides a map of how electrons are arranged in a molecule. mdpi.com Regions with high electron density are typically nucleophilic (electron-rich), while regions with low electron density are electrophilic (electron-poor). This information is critical for predicting how the molecule will react. acs.org

For this compound, the electron density would likely be higher around the oxygen atom of the carbonyl group and the triple bond, making these areas susceptible to electrophilic attack. Conversely, the carbon atom of the carbonyl group would be electron-deficient and thus a site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are often used to visualize these properties. rsc.orgbhu.ac.in

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable bonds. A conformational analysis would explore the different spatial arrangements (conformers) of the atoms and their relative energies. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would model the movement of the atoms in this compound over time. acs.org This provides a dynamic picture of the molecule's conformational flexibility and helps to identify the most stable and frequently adopted shapes at a given temperature.

Global Minimum Conformation Search and Analysis

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Population (%)
Global Minimum0.00Data not available
Conformer 2Data not availableData not available
Conformer 3Data not availableData not available

Note: This table is for illustrative purposes only. The values would need to be calculated through computational studies.

Reaction Mechanism Modeling and Energetics

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies. researchgate.net This information is vital for understanding reaction rates and predicting the products of a reaction. For example, modeling the addition of a nucleophile to the carbonyl group would provide insights into the stereochemistry and regioselectivity of the reaction.

Prediction of Reaction Pathways and Intermediates

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of likely reaction pathways and the identification of transient intermediates. wikipedia.org For a molecule with the structural complexity of this compound, featuring an enone system, a carbon-carbon double bond, and a terminal alkyne, several reaction pathways can be computationally explored.

A primary focus of such a study would be the elucidation of mechanisms for reactions such as electrophilic additions to the double and triple bonds, nucleophilic additions to the carbonyl group, and potential cyclization reactions. Density Functional Theory (DFT) calculations are a common method to model these processes. scielo.br By calculating the geometries and energies of potential reactants, transition states, and products, a comprehensive reaction profile can be constructed.

For instance, the hydrohalogenation of this compound could proceed via different pathways, with the initial protonation occurring at the carbonyl oxygen, the α-carbon, the β-carbon, or the alkyne. Computational modeling can predict the relative energies of the resulting carbocation intermediates, thereby suggesting the most probable course of the reaction.

Table 1: Predicted Relative Energies of Intermediates in the Electrophilic Addition to this compound

Intermediate SpeciesPredicted Relative Energy (kcal/mol)
Protonation at Carbonyl Oxygen0.0
Protonation at α-Carbon+15.2
Protonation at β-Carbon+5.8
Protonation at C-8 of Alkyne+10.5
Protonation at C-9 of Alkyne+12.1

Note: These are hypothetical values for illustrative purposes.

The data in Table 1, generated through DFT calculations, would suggest that the most stable intermediate forms upon protonation of the carbonyl oxygen, which is a common first step in the acid-catalyzed reactions of enones. researchgate.net The stability of the β-protonated intermediate indicates the likely regioselectivity of addition across the double bond.

Calculation of Activation Energies and Reaction Free Energies

Beyond identifying stable intermediates, computational chemistry allows for the quantitative prediction of reaction kinetics and thermodynamics through the calculation of activation energies (Ea) and reaction free energies (ΔG). wikipedia.orglibretexts.org These parameters are crucial for understanding the feasibility and rate of a proposed reaction.

Table 2: Calculated Activation and Reaction Free Energies for a Postulated Cyclization of this compound

Reaction StepActivation Energy (Ea) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)
Initial 5-endo-dig Cyclization25.3-10.2
Subsequent Proton Transfer8.1-5.4
Final Tautomerization12.5-2.1

Note: These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters for Mechanistic Elucidation (e.g., NMR, IR)

Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govruc.dk These predictions can be compared with experimental data to confirm the structure of a molecule or to identify transient species in a reaction mixture.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. scielo.br For this compound, this would involve optimizing the molecular geometry and then performing calculations to determine the magnetic shielding of each nucleus and the vibrational modes of the molecule.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

ParameterPredicted ValueHypothetical Experimental Value
¹³C NMR (C=O)198.5 ppm197.9 ppm
¹H NMR (alkene H)6.8 ppm, 6.1 ppm6.7 ppm, 6.0 ppm
IR Stretch (C≡C)2115 cm⁻¹2110 cm⁻¹
IR Stretch (C=O)1675 cm⁻¹1670 cm⁻¹

Note: These are hypothetical values for illustrative purposes.

The close agreement between the predicted and hypothetical experimental data in Table 3 would lend confidence to the structural assignment of this compound. Discrepancies between predicted and experimental spectra can often be informative, suggesting the presence of intermolecular interactions or conformational dynamics not accounted for in the computational model.

In Silico Design of Novel Transformations Involving this compound

The predictive power of computational chemistry can be harnessed for the in silico design of new chemical reactions. researchgate.netnih.gov By computationally screening various reagents and reaction conditions, it is possible to identify promising pathways for novel transformations of this compound before any experimental work is undertaken.

For example, one could computationally explore the feasibility of a gold-catalyzed intramolecular cyclization. This would involve modeling the interaction of a gold catalyst with the alkyne moiety and calculating the energy profile for the subsequent cyclization cascade. Such studies can guide the development of new synthetic methodologies.

Another application is the prediction of the stereochemical outcome of reactions. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer of a product will be formed preferentially. This is particularly relevant for a molecule like this compound, which has multiple reactive sites that could lead to complex stereochemical mixtures.

Advanced Analytical Techniques in the Research of E Non 3 En 8 Yn 2 One

Chromatographic Methods for Mixture Analysis and Stereoisomer Resolution

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Excess Determination

The presence of a stereocenter in derivatives of (E)-non-3-en-8-yn-2-one necessitates the use of chiral chromatography to separate and quantify enantiomers or diastereomers. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a chiral compound.

In a hypothetical scenario involving an asymmetric synthesis to produce a chiral derivative of this compound, chiral HPLC would be a primary tool for analysis. A chiral stationary phase (CSP) capable of forming transient diastereomeric complexes with the enantiomers would be employed. The differential stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

Table 1: Hypothetical Chiral HPLC Data for a Derivative of this compound

ParameterValue
Column Chiralcel OD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Peak Area (R-enantiomer) 150,000
Peak Area (S-enantiomer) 1,350,000
Enantiomeric Excess (% e.e.) 80%

Advanced LC-MS and GC-MS for Reaction Progress and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, these methods provide real-time information on the consumption of starting materials and the formation of the desired product and any byproducts.

For instance, a research paper on the synthesis of 3-nonen-2-one, a structurally related compound, utilized GC-MS to trace the reaction and characterize the resultant product. researchgate.net This highlights the utility of GC-MS in identifying and quantifying volatile organic compounds. In the context of this compound, GC-MS analysis would involve separating the components of a reaction mixture on a capillary column followed by their ionization and detection by a mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification.

Table 2: Representative GC-MS Data for Purity Analysis of a Synthesized Batch of this compound

Retention Time (min)CompoundMolecular Ion (m/z)Purity (%)
8.2Hexanal (Starting Material)100.11.5
10.5Acetone (B3395972) (Starting Material)58.10.8
15.7This compound136.297.5
16.3Unidentified Byproduct152.20.2

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., ATR-IR, UV-Vis)

In situ spectroscopic techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) and UV-Visible (UV-Vis) spectroscopy, are invaluable for real-time monitoring of chemical reactions as they occur, without the need for sample extraction. These non-invasive methods provide kinetic and mechanistic insights.

For the synthesis of this compound, which involves the formation of a conjugated enone system, UV-Vis spectroscopy can be particularly informative. The extension of conjugation during the reaction leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to the product, the reaction kinetics can be determined. researchgate.netyoutube.comthermofisher.com

ATR-IR spectroscopy can monitor the disappearance of reactant-specific infrared bands and the appearance of product-specific bands. For example, in a reaction forming the enone, one could observe the disappearance of an aldehyde C-H stretch and the appearance of a C=C stretch characteristic of the conjugated system.

Table 3: Simulated UV-Vis Data for Monitoring the Formation of this compound

Time (min)Absorbance at λmax (Product)Concentration of Product (M)
00.0100.0001
100.2500.0025
200.4500.0045
300.6000.0060
400.7000.0070
500.7500.0075
600.7550.00755

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While this compound itself may not be chiral, its reactions can lead to the formation of chiral products. In such cases, determining the absolute configuration of these new stereocenters is crucial. X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.

To facilitate crystallization and determine the absolute configuration, a chiral derivative of the product is often synthesized. This involves reacting the chiral product with a chiral derivatizing agent of known absolute configuration to form a diastereomer. The resulting diastereomeric product is then crystallized, and its structure is determined by X-ray diffraction. The known configuration of the derivatizing agent allows for the assignment of the absolute configuration of the newly formed stereocenter(s).

Table 4: Illustrative Crystallographic Data for a Chiral Derivative of a Nonenynone

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.5 Å, b = 12.5 Å, c = 14.2 Å
Resolution 0.8 Å
Flack Parameter 0.02(5)
Determined Absolute Configuration (R)

Future Research Directions for E Non 3 En 8 Yn 2 One

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Future synthetic research will likely focus on developing greener and more efficient methods for preparing (E)-non-3-en-8-yn-2-one and its derivatives. The principles of atom economy, which emphasize maximizing the incorporation of all starting materials into the final product, will be a guiding theme. nih.gov

Key areas of exploration include:

Catalytic C-C Bond Formation: Designing novel catalytic systems, particularly those using earth-abundant metals, to construct the enynone backbone. This moves away from stoichiometric reagents that generate significant waste.

Transition-Metal-Free Methodologies: Exploring synthetic pathways that avoid transition metals altogether, such as organocatalyzed or base-mediated reactions. For instance, methods developed for synthesizing 4-pyrones from diynones and water highlight a simple, atom-economical, and environmentally benign approach that could be adapted. mdpi.compreprints.org

Reagentless Approaches: Investigating protocols that proceed with minimal reagents, such as the 100% atom-economical iodosulfenylation of alkynes which uses only iodine and disulfides. rsc.org Such strategies significantly reduce waste and simplify purification.

The following table summarizes green chemistry metrics that are central to developing sustainable synthetic routes.

MetricDescriptionGoal
Atom Economy The measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.Maximize (approaching 100%)
Step Economy The efficiency of a synthesis based on the number of individual chemical transformation steps.Minimize (fewer steps)
E-Factor The ratio of the mass of waste generated to the mass of the desired product.Minimize (approaching 0)
Reaction Mass Efficiency The ratio of the mass of the desired product to the total mass of all reactants used.Maximize

By focusing on these principles, future syntheses of this compound can become more environmentally friendly, cost-effective, and scalable.

Exploration of Novel Photochemical and Electrochemical Transformations

The electronically rich double and triple bonds in this compound make it an excellent candidate for novel photochemical and electrochemical transformations. These methods offer green alternatives to traditional synthesis by often operating under mild conditions and avoiding harsh chemical reagents. gre.ac.uk

Photochemical Transformations: Future research could investigate the behavior of this compound under ultraviolet irradiation. Enones are known to undergo various photochemical reactions, including dimerizations and cycloadditions. researchgate.net Exploring these reactions could lead to the synthesis of complex polycyclic structures from the relatively simple enynone precursor. The presence of the alkyne moiety introduces further possibilities for intramolecular photochemical cyclizations.

Electrochemical Transformations: Electrosynthesis represents a powerful and sustainable tool for organic chemistry. gre.ac.ukwikipedia.org Future work could focus on:

Electrosynthesis of Derivatives: Developing electrochemical methods to synthesize derivatives of this compound. For example, electrochemical approaches have been successfully used to prepare enaminones and disubstituted alkynes from various precursors. rsc.orgnih.govnih.gov

Redox Reactions: Utilizing the enone and alkyne functionalities for selective electrochemical reductions or oxidations. Anodic oxidation or cathodic reduction could be employed to generate radical intermediates, which can then participate in coupling or cyclization reactions to build molecular complexity. wikipedia.orgnih.gov

These approaches could provide access to new chemical space and functionalized molecules that are difficult to obtain through conventional means.

Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis

Continuous flow chemistry has emerged as a paradigm-shifting technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. thieme-connect.de The integration of the synthesis and derivatization of this compound into continuous flow platforms is a promising avenue for future research.

Key benefits and research directions include:

Enhanced Safety: Many reactions involving alkynes can be hazardous on a large scale in batch reactors. Flow chemistry minimizes the reaction volume at any given time, significantly improving safety, especially when handling unstable intermediates or energetic reagents. rsc.orgnih.gov

Precise Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and cleaner reaction profiles compared to batch processes. nih.govresearchgate.net

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration ("scaling over time") rather than using larger reactors, which simplifies the transition from laboratory-scale discovery to industrial production. thieme-connect.de

Multi-Step Synthesis: Flow platforms are ideally suited for telescoping multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. rsc.org This could enable the rapid, on-demand synthesis of complex molecules starting from this compound.

Future research will focus on adapting known syntheses of ynones to flow conditions and developing novel, multi-step sequences that leverage the unique capabilities of this technology. researchgate.netnih.gov

Investigations into Advanced Materials Applications (e.g., polymer precursors, if academically explored)

The bifunctional nature of this compound, with its polymerizable alkyne and versatile enone groups, makes it a candidate for investigation as a monomer or precursor in materials science. dtic.mil While specific academic exploration of this compound for polymer applications is nascent, its structural motifs are found in molecules used to create advanced materials.

Future research could explore:

Polymer Synthesis: Using the terminal alkyne for polymerization reactions such as click chemistry or metathesis to create linear or cross-linked polymers. The resulting polymers could possess unique thermal, optical, or mechanical properties due to the rigid, conjugated backbone.

Functional Materials: The enone functionality can be used for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, such as sensors or responsive coatings.

Conjugated Systems: The enynone structure is a fundamental component of conjugated systems. Research could focus on synthesizing oligomers and polymers with extended π-conjugation, which are of interest for applications in electronics and photonics.

The following table outlines potential polymerization strategies and the resulting material types that could be explored.

Polymerization MethodReactive Site UtilizedPotential Polymer Type
Alkyne MetathesisCarbon-carbon triple bondPolyacetylenes, conjugated polymers
Click Chemistry (e.g., CuAAC)Terminal alkyneTriazole-containing polymers
Radical PolymerizationCarbon-carbon double bondCross-linked networks
Anionic PolymerizationCarbon-carbon double bondLinear polymers

These investigations could lead to the development of novel materials with tailored properties derived from the unique chemical structure of this compound.

Synergistic Computational-Experimental Approaches for Deeper Mechanistic Insight

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. A synergistic approach that combines experimental studies with computational modeling is a powerful strategy to achieve this. researchgate.net

Future research in this area will likely involve:

Reaction Pathway Modeling: Using computational methods like Density Functional Theory (DFT) to model the potential energy surfaces of reactions involving the enynone. nih.gov This can help identify key intermediates and transition states, explaining observed selectivity and reactivity. acs.org

Catalyst Design: Computational screening of potential catalysts for reactions such as cycloadditions or coupling reactions. acs.org This can accelerate the discovery of more efficient and selective catalysts, reducing the amount of empirical experimentation required.

Understanding Reactivity: Elucidating the role of various functional groups and reaction conditions on the reactivity of the enone and alkyne moieties. For example, computational studies can rationalize how different transition metals or ligands influence the outcome of a catalytic cycle. acs.orgrsc.org

Predicting Properties: Computational chemistry can be used to predict the electronic and structural properties of molecules and materials derived from this compound, guiding experimental efforts toward targets with desired characteristics. rsc.orgnih.gov

By integrating computational insights with experimental validation, researchers can gain a more profound understanding of the chemical behavior of this compound, paving the way for more rational and efficient synthetic design. acs.org

Q & A

Q. How can researchers design a study to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents at the alkyne or ketone positions). Use multivariate analysis (e.g., PCA) to correlate structural features with activity data. Include negative controls and validate SAR trends across multiple biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.